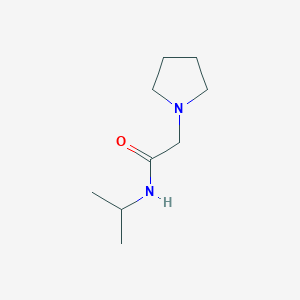![molecular formula C16H25ClN4O B7517863 4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CPP is a piperazine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
CPP acts as a competitive inhibitor of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, CPP increases the extracellular concentration of serotonin, which leads to an increase in serotonin signaling. This mechanism of action has been implicated in the potential therapeutic applications of CPP, including its use as an antidepressant and anxiolytic.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including an increase in extracellular serotonin levels, anxiolytic effects, and antidepressant effects. CPP has also been shown to increase the release of dopamine and norepinephrine, which suggests that it may have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD).
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a pharmacological tool, including its high potency and selectivity for SERT. However, CPP also has several limitations, including its short half-life, which limits its use in in vivo experiments.
Orientations Futures
There are several future directions for the study of CPP, including its potential application in the treatment of various psychiatric and neurological disorders. Further studies are needed to elucidate the potential therapeutic applications of CPP and to investigate its mechanism of action in more detail. Additionally, the development of more potent and selective inhibitors of SERT may lead to the discovery of new pharmacological tools for the study of serotonin signaling.
Méthodes De Synthèse
CPP can be synthesized using various methods, including the reaction of 3-chlorophenylpiperazine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). Another method involves the reaction of 3-chlorophenylpiperazine with N-(3-dimethylaminopropyl)-chloroformamidine in the presence of triethylamine.
Applications De Recherche Scientifique
CPP has been studied extensively for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. CPP is a potent and selective inhibitor of the serotonin transporter (SERT) and has been used as a pharmacological tool to study the role of SERT in various physiological and pathological conditions.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-19(2)8-4-7-18-16(22)21-11-9-20(10-12-21)15-6-3-5-14(17)13-15/h3,5-6,13H,4,7-12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLDIRJGZVQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)




![2-[(2-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7517821.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
